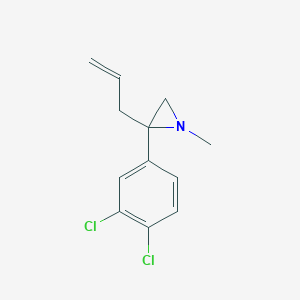
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a methyl group, and a prop-2-en-1-yl group attached to an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride, methylamine, and allyl bromide.
Formation of Intermediate: The first step involves the reaction of 3,4-dichlorobenzyl chloride with methylamine to form 3,4-dichlorobenzylmethylamine.
Cyclization: The intermediate is then reacted with allyl bromide under basic conditions to induce cyclization, forming the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxaziridines.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Various substituted aziridines depending on the nucleophile used.
科学的研究の応用
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering receptor function. This reactivity is key to its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
2-(3,4-Dichlorophenyl)-1-methylaziridine: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
2-(3,4-Dichlorophenyl)-2-(prop-2-en-1-yl)aziridine: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-(3,4-Dichlorophenyl)-1-methyl-2-(prop-2-en-1-yl)aziridine is unique due to the combination of the dichlorophenyl group, methyl group, and prop-2-en-1-yl group attached to the aziridine ring
特性
CAS番号 |
919534-42-2 |
|---|---|
分子式 |
C12H13Cl2N |
分子量 |
242.14 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-1-methyl-2-prop-2-enylaziridine |
InChI |
InChI=1S/C12H13Cl2N/c1-3-6-12(8-15(12)2)9-4-5-10(13)11(14)7-9/h3-5,7H,1,6,8H2,2H3 |
InChIキー |
NHSWMGGZCNPIET-UHFFFAOYSA-N |
正規SMILES |
CN1CC1(CC=C)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


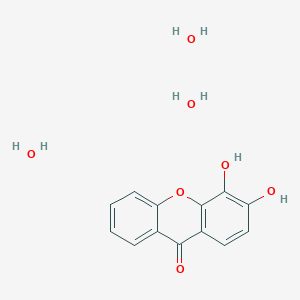
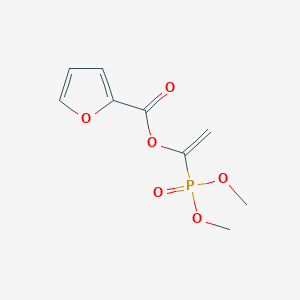
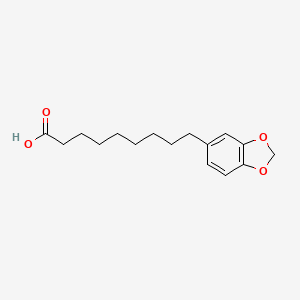
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
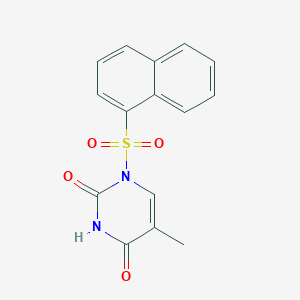
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
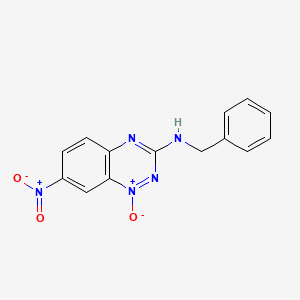
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
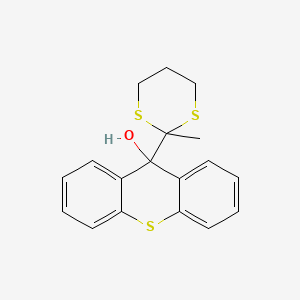
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
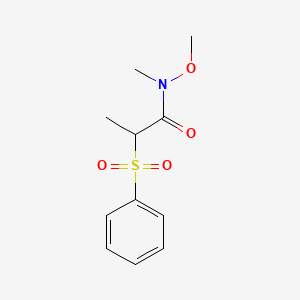
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
![2-Pyrimidinamine, 4-(6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14183659.png)
